molecular formula C20H16N2O4S2 B2769547 4-(benzenesulfonyl)-N-(4-methoxyphenyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine CAS No. 627833-40-3

4-(benzenesulfonyl)-N-(4-methoxyphenyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine

Cat. No.: B2769547
CAS No.: 627833-40-3
M. Wt: 412.48
InChI Key: NDLPLJZTZZWVOC-UHFFFAOYSA-N
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Description

4-(benzenesulfonyl)-N-(4-methoxyphenyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine is a complex organic compound that features a combination of aromatic rings, a sulfonyl group, and an oxazole ring

Scientific Research Applications

4-(benzenesulfonyl)-N-(4-methoxyphenyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine has several scientific research applications:

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its interactions with biological molecules. If it’s a reactant in a chemical reaction, its mechanism would depend on the reaction conditions and other reactants .

Safety and Hazards

Like many organic compounds, this compound could be flammable. The specific safety and hazards would depend on many factors including its purity, what other chemicals it’s stored with, and how it’s handled .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a potential drug, future research could involve testing its efficacy and safety. If it’s a reactant in a chemical reaction, future research could involve optimizing the reaction conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-N-(4-methoxyphenyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine typically involves multi-step organic reactionsThe final step involves the coupling of the 4-methoxyphenyl group under specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-(benzenesulfonyl)-N-(4-methoxyphenyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(benzenesulfonyl)-N-(4-methoxyphenyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine is unique due to its combination of functional groups and aromatic rings, which provide a versatile platform for various chemical reactions and applications. Its structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

4-(benzenesulfonyl)-N-(4-methoxyphenyl)-2-thiophen-2-yl-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4S2/c1-25-15-11-9-14(10-12-15)21-19-20(22-18(26-19)17-8-5-13-27-17)28(23,24)16-6-3-2-4-7-16/h2-13,21H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDLPLJZTZZWVOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=C(N=C(O2)C3=CC=CS3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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